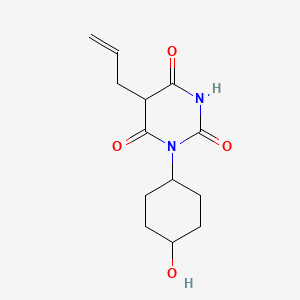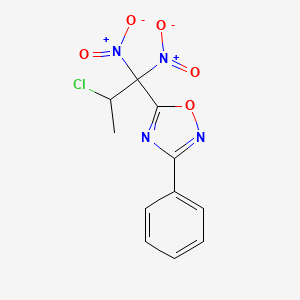
Naphthalene, hexabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, hexabromo- is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of six bromine atoms attached to the naphthalene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .
Industrial Production Methods
Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: Brominated naphthalenes can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Reduction Reactions: The reduction of brominated naphthalenes can lead to the formation of less brominated or dehalogenated products.
Oxidation Reactions: Oxidation of brominated naphthalenes can produce various oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while reduction reactions may produce partially or fully dehalogenated naphthalenes .
Applications De Recherche Scientifique
Naphthalene, hexabromo- has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
Mécanisme D'action
The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, tetrabromo-: A brominated derivative with four bromine atoms.
Naphthalene, pentabromo-: A brominated derivative with five bromine atoms.
Naphthalene, octabromo-: A brominated derivative with eight bromine atoms.
Uniqueness
Naphthalene, hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other brominated naphthalenes, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
56480-06-9 |
|---|---|
Formule moléculaire |
C10H2Br6 |
Poids moléculaire |
601.5 g/mol |
Nom IUPAC |
1,2,3,5,7,8-hexabromonaphthalene |
InChI |
InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H |
Clé InChI |
NOXBHKAVWHWFDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)

![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
